molecular formula C7H5F6NOS B1399810 3-Fluoro-5-(pentafluorosulfur)benzamide CAS No. 1240256-88-5

3-Fluoro-5-(pentafluorosulfur)benzamide

Cat. No.: B1399810
CAS No.: 1240256-88-5
M. Wt: 265.18 g/mol
InChI Key: HOLSCWIIFRPMDH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzamide is an organofluorine compound with the molecular formula C7H5F6NOS and a molecular weight of 265.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a pentafluorosulfur group at the 5-position of the benzamide ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-fluorobenzamide with sulfur tetrafluoride (SF4) under controlled conditions to introduce the pentafluorosulfur group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(pentafluorosulfur)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pentafluorosulfur)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing groups.

    Substitution: The fluorine atom and pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce thiol or sulfide derivatives.

Scientific Research Applications

3-Fluoro-5-(pentafluorosulfur)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine and pentafluorosulfur groups enhance the compound’s binding affinity and specificity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pentafluorosulfur)benzamide
  • 3-Fluoro-5-(trifluoromethyl)benzamide
  • 3-Fluoro-5-(difluoromethyl)benzamide

Uniqueness

3-Fluoro-5-(pentafluorosulfur)benzamide is unique due to the presence of both fluorine and pentafluorosulfur groups, which impart distinct chemical and physical properties. These properties include high electronegativity, chemical stability, and specific reactivity patterns that are not observed in similar compounds .

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F6NOS/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLSCWIIFRPMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F6NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180795
Record name (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240256-88-5
Record name (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240256-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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